2-Naphthalenol, 1,1'-[6-(1-pyrenyl)-1,3,5-triazine-2,4-diyl]bis-
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Overview
Description
2-Naphthalenol, 1,1’-[6-(1-pyrenyl)-1,3,5-triazine-2,4-diyl]bis- is a complex organic compound with the molecular formula C39H23N3O2. This compound is known for its unique structure, which includes a naphthalenol moiety linked to a pyrenyl-triazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 1,1’-[6-(1-pyrenyl)-1,3,5-triazine-2,4-diyl]bis- typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthalenol with a pyrenyl-triazine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and pH, is crucial to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenol, 1,1’-[6-(1-pyrenyl)-1,3,5-triazine-2,4-diyl]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Naphthalenol, 1,1’-[6-(1-pyrenyl)-1,3,5-triazine-2,4-diyl]bis- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2-Naphthalenol, 1,1’-[6-(1-pyrenyl)-1,3,5-triazine-2,4-diyl]bis- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenol: A simpler analog with similar chemical properties but lacking the pyrenyl-triazine moiety.
1-Pyrenyl-1,3,5-triazine: Another related compound with a different substitution pattern on the triazine ring
Uniqueness
2-Naphthalenol, 1,1’-[6-(1-pyrenyl)-1,3,5-triazine-2,4-diyl]bis- stands out due to its unique combination of naphthalenol and pyrenyl-triazine structures. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and biological research .
Properties
CAS No. |
71832-82-1 |
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Molecular Formula |
C39H23N3O2 |
Molecular Weight |
565.6 g/mol |
IUPAC Name |
1-[4-(2-hydroxynaphthalen-1-yl)-6-pyren-1-yl-1,3,5-triazin-2-yl]naphthalen-2-ol |
InChI |
InChI=1S/C39H23N3O2/c43-31-20-16-22-6-1-3-10-27(22)35(31)38-40-37(41-39(42-38)36-28-11-4-2-7-23(28)17-21-32(36)44)30-19-15-26-13-12-24-8-5-9-25-14-18-29(30)34(26)33(24)25/h1-21,43-44H |
InChI Key |
UOHPVANQAGDBBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=NC(=NC(=N3)C4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C8=C(C=CC9=CC=CC=C98)O)O |
Origin of Product |
United States |
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